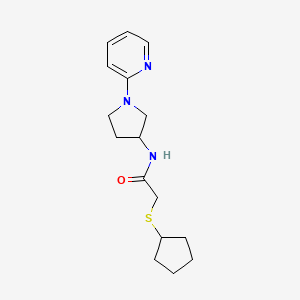
2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as CPPT, is a compound that has been the subject of scientific research due to its potential therapeutic applications. CPPT belongs to the class of compounds known as thioacetamides, which have been shown to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Heterocyclic Assemblies Synthesis : Research demonstrated the use of 2-enamides like 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions, resulting in new heterocyclic compounds (Obydennov et al., 2017).
- Intramolecular Cyclisation : A study explored intramolecular cyclisation of N-(2-alken-1-yl)amides, including pyrrolidin-2-ones, revealing a diastereomerically pure synthesis method (Galeazzi et al., 1996).
Biological Applications
- Corrosion Inhibition : Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide were synthesized and investigated for their corrosion prevention efficiencies, showing promising results in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).
- Insecticidal Properties : A study synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, indicating potential in pest control (Fadda et al., 2017).
- Antitumor Activities : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives was studied, showing inhibitory effects on different cancer cell lines, suggesting potential for cancer treatment (Albratty et al., 2017).
Other Applications
- Antiepileptic Activity : The synthesis of pyrrolidone butanamides, including analogues of 2-pyrrolidinyl-acetamide, was explored for their potential in antiepileptic treatments (Kenda et al., 2004).
- Drug-Receptor Interactions : A study on 2-pyrrolidone-N-acetamide, a related compound, analyzed its solid-state structure, contributing to a better understanding of drug-receptor interactions (Bandoli et al., 1981).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(12-21-14-5-1-2-6-14)18-13-8-10-19(11-13)15-7-3-4-9-17-15/h3-4,7,9,13-14H,1-2,5-6,8,10-12H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMSQLXDPBVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

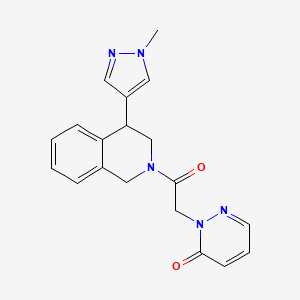
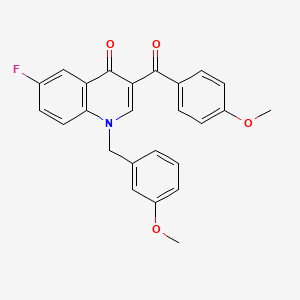
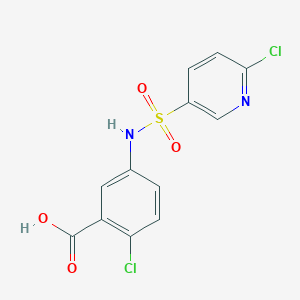
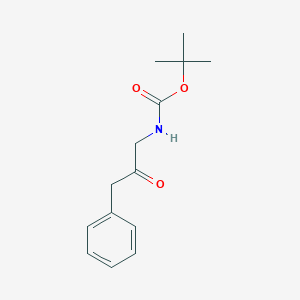
![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)
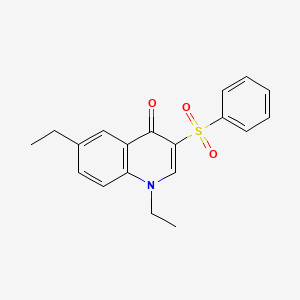
![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)
![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)
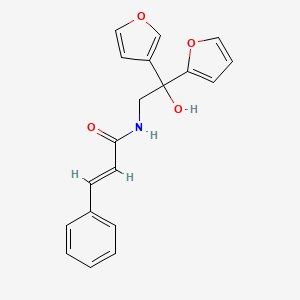
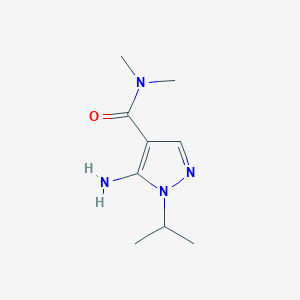
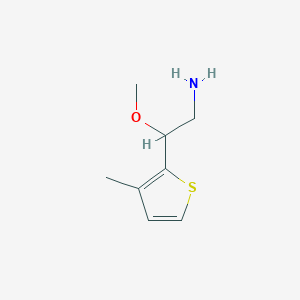
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)
